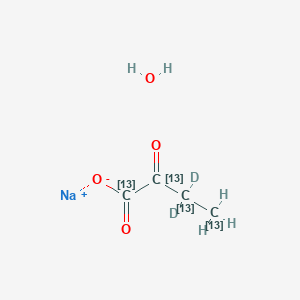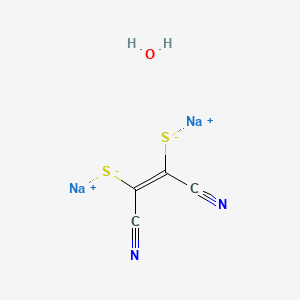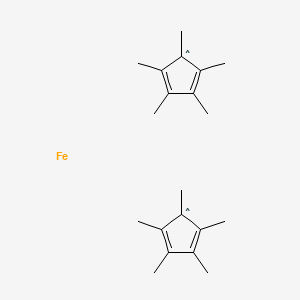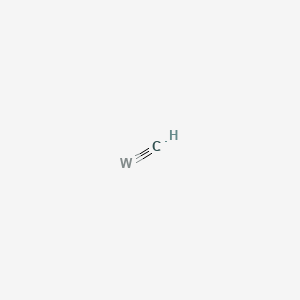
Tungsten, methylidyne-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten, methylidyne- is an organometallic compound that features a tungsten atom bonded to a methylidyne group This compound is of significant interest in the field of organometallic chemistry due to its unique electronic structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tungsten, methylidyne- can be synthesized through various methods. One common approach involves the reaction of tungsten hexacarbonyl with a methylidyne precursor under specific conditions. For instance, the reaction of tungsten hexacarbonyl with lithium methylidyne in the presence of a strong base such as potassium tert-butoxide can yield tungsten, methylidyne- complexes . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of tungsten, methylidyne- is not as common as laboratory synthesis due to the specialized conditions required. advancements in organometallic chemistry may lead to more efficient industrial methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Tungsten, methylidyne- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: Reduction reactions can yield lower oxidation state tungsten complexes.
Substitution: The methylidyne group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with tungsten, methylidyne- include strong bases, oxidizing agents, and reducing agents. For example, the reaction with potassium tert-butoxide can facilitate the formation of tungsten, methylidyne- complexes .
Major Products
The major products formed from reactions involving tungsten, methylidyne- depend on the specific reaction conditions. For instance, oxidation reactions may yield tungsten oxides, while substitution reactions can produce various tungsten-ligand complexes.
Applications De Recherche Scientifique
Tungsten, methylidyne- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including olefin metathesis.
Biology: Research is ongoing to explore its potential biological applications, although it is not yet widely used in this field.
Medicine: There is limited research on its direct medical applications, but its unique properties may lead to future developments.
Mécanisme D'action
The mechanism of action of tungsten, methylidyne- involves its ability to form strong bonds with various ligands. The tungsten atom can coordinate with multiple ligands, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in olefin metathesis, tungsten, methylidyne- acts as a catalyst by forming a metallacyclobutane intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Molybdenum, methylidyne-: Similar in structure and reactivity, but with different electronic properties.
Ruthenium, methylidyne-: Another similar compound with distinct catalytic properties.
Chromium, methylidyne-: Shares some reactivity patterns but differs in stability and applications.
Uniqueness
Tungsten, methylidyne- is unique due to its high stability and reactivity under various conditions. Its ability to form strong bonds with multiple ligands makes it a versatile catalyst in organometallic chemistry.
Propriétés
Numéro CAS |
184885-97-0 |
|---|---|
Formule moléculaire |
CHW |
Poids moléculaire |
196.86 g/mol |
Nom IUPAC |
methylidynetungsten |
InChI |
InChI=1S/CH.W/h1H; |
Clé InChI |
RRFXTSCELNEYDL-UHFFFAOYSA-N |
SMILES canonique |
C#[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12059727.png)

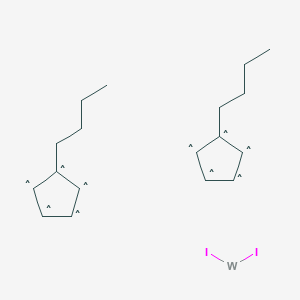
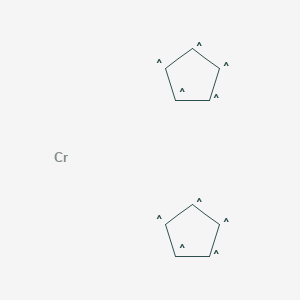



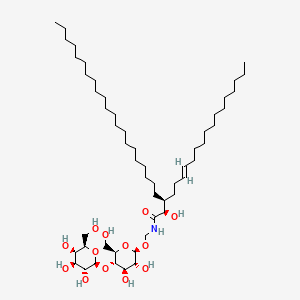

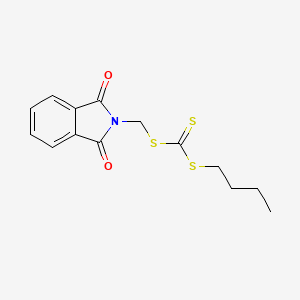
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
